molecular formula C21H28O5 B121214 6-Dehydrocortisol CAS No. 600-99-7

6-Dehydrocortisol

Cat. No.: B121214
CAS No.: 600-99-7
M. Wt: 360.4 g/mol
InChI Key: IFOXVSBZLASBJM-VWUMJDOOSA-N
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Description

6-Dehydrocortisol is a metabolite of cortisol, a glucocorticoid produced by the zona fasciculata of the adrenal gland. It plays a significant role in the identification of specific photoaffinity labeling sites of corticosteroid binding globulin .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Dehydrocortisol can be synthesized from hydrocortisone acetate. One of the synthetic routes involves the use of chloranil in tert-butyl alcohol under heating conditions . The reaction yields this compound acetate, which can be further processed to obtain this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 6-Dehydrocortisol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of 6-Dehydrocortisol: this compound is unique due to its specific role in the identification of photoaffinity labeling sites of corticosteroid binding globulin. It also serves as a crucial intermediate in the metabolic pathway of cortisol, distinguishing it from other glucocorticoids .

Properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-4,9,14-16,18,22,24,26H,5-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOXVSBZLASBJM-VWUMJDOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00975426
Record name 11,17,21-Trihydroxypregna-4,6-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600-99-7
Record name 6-Dehydrocortisol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC12881
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12881
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11,17,21-Trihydroxypregna-4,6-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00975426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-DEHYDROCORTISOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB1E84M01G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How potent is 16-methylene-6-dehydrocortisol compared to dexamethasone in suppressing glucocorticoid function?

A1: Research has shown that 16-methylene-6-dehydrocortisol is less potent than dexamethasone in suppressing glucocorticoid function. A study involving healthy subjects revealed that the mean dose-response equivalent of dexamethasone to 16-methylene-6-dehydrocortisol is 1:22, meaning a significantly higher dose of 16-methylene-6-dehydrocortisol is needed to achieve a comparable suppression effect []. Furthermore, while 3.0 mg of dexamethasone led to almost complete suppression of glucocorticoid function, 30 mg of 16-methylene-6-dehydrocortisol did not achieve complete suppression [].

Q2: Can the initial plasma cortisol levels influence the degree of suppression achieved by these corticosteroids?

A2: Yes, the initial plasma cortisol level, alongside the administered corticosteroid dose, appears to be a factor in determining the fasting plasma cortisol value after suppression []. This suggests that individual patient factors may play a role in determining the optimal dose for effective glucocorticoid suppression.

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